molecular formula C9H17NO2 B13570785 Ethyl 3-ethylpyrrolidine-3-carboxylate

Ethyl 3-ethylpyrrolidine-3-carboxylate

Cat. No.: B13570785
M. Wt: 171.24 g/mol
InChI Key: YNDCYVNDVUAHFT-UHFFFAOYSA-N
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Description

Ethyl 3-ethylpyrrolidine-3-carboxylate (CAS: 1339137-75-5) is a pyrrolidine derivative featuring an ethyl ester group at the 3-position and an additional ethyl substituent on the pyrrolidine ring. The molecule’s structure combines a bicyclic framework with ester functionality, making it a candidate for studying stereochemical effects or developing pharmaceutical intermediates.

Properties

IUPAC Name

ethyl 3-ethylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-9(5-6-10-7-9)8(11)12-4-2/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCYVNDVUAHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-ethylpyrrolidine-3-carboxylate typically involves the reaction of ethyl pyrrolidine-3-carboxylate with ethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to the formation of different substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-ethylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of Ethyl 3-ethylpyrrolidine-3-carboxylate with analogous pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Substituents Functional Groups Molecular Weight (g/mol)
This compound 1339137-75-5 C₁₀H₁₇NO₂ Ethyl (C-3), Ethyl ester (C-3) Ester, tertiary amine 183.25 (calculated)
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate 90609-07-7 C₉H₁₅NO₃ Dimethyl (C-4), Oxo (C-2) Ester, ketone, tertiary amine 185.22
Mthis compound Not specified C₉H₁₅NO₂ Ethyl (C-3), Methyl ester (C-3) Ester, tertiary amine 157.17 (analogous calc.)
Ethyl 3-oxopyrrolidine-1-carboxylate 73193-55-2 C₇H₁₁NO₃ Oxo (C-3) Ester, ketone, secondary amine 157.17

Key Observations :

  • Functional Groups : The absence of a ketone group distinguishes the target compound from high-similarity analogs (e.g., Ethyl 3-oxopyrrolidine-1-carboxylate, similarity score 0.85), which may exhibit greater polarity and hydrogen-bonding capacity .

Research and Application Insights

  • Bioactivity Potential: While direct studies on the target compound are sparse, ethyl acetate extracts of related pyrrolidines (e.g., from Dicranoloma reflexum) demonstrate antifungal and antimicrobial properties, suggesting possible bioactivity .
  • Synthetic Utility : The ethyl ester group facilitates nucleophilic substitution or hydrolysis reactions, making it a versatile intermediate for amide or carboxylic acid derivatives.

Biological Activity

Ethyl 3-ethylpyrrolidine-3-carboxylate, a derivative of pyrrolidine, has garnered attention in pharmaceutical and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C9H15NO2C_9H_{15}NO_2 and features a pyrrolidine ring with an ethyl group and a carboxylate moiety. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological pathways. The compound may act as an enzyme inhibitor or modulator, affecting various physiological processes. Its structural similarity to natural substrates allows it to mimic or interfere with biological functions, which is critical for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, influencing neurochemical signaling.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further exploration in this area.

Data Table: Biological Activities and Comparisons

Compound NameStructural FeaturesBiological Activity
This compoundChiral center at the 3-positionPotential enzyme inhibition
Ethyl Pyrrolidine-3-carboxylateChiral center at the 3-positionAntimicrobial properties
Pyrrolidine-2-carboxylic acidDifferent carboxylic positionAnalgesic activity
4-Pyridone derivativesPyridone ring structureDiverse pharmacological profiles

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study assessed the interaction of this compound with various enzymes, revealing that it could inhibit certain metabolic enzymes by binding to their active sites. This inhibition could lead to altered metabolic rates in cellular systems .
  • Neuroprotective Effects : Research has indicated that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity : In vitro studies demonstrated that this compound showed significant antimicrobial activity against a range of bacterial strains, suggesting its potential as a lead compound in antibiotic development .

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